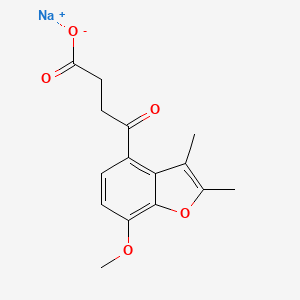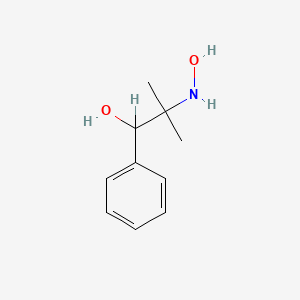
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is a chemical compound with the molecular formula C9H13NO2 This compound is characterized by the presence of a benzenemethanol group attached to an alpha-(1-(hydroxyamino)-1-methylethyl) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- typically involves the reaction of benzenemethanol with appropriate reagents to introduce the hydroxyamino and methylethyl groups. One common method involves the use of hydroxylamine and a suitable catalyst to achieve the desired substitution on the benzenemethanol molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyamino group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyamino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired chemical transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanol derivatives with additional oxygen-containing functional groups, while reduction may produce amines or other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The pathways involved may include enzymatic reactions and receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norephedrine: Similar structure with an amino group instead of a hydroxyamino group.
Cathine: Another related compound with slight structural differences.
Ephedrine: Contains a similar benzenemethanol backbone with different substituents.
Uniqueness
Benzenemethanol, alpha-(1-(hydroxyamino)-1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyamino group allows for unique interactions and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
68385-34-2 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(hydroxyamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,11-13)9(12)8-6-4-3-5-7-8/h3-7,9,11-13H,1-2H3 |
InChI-Schlüssel |
XXUNCSGUVSCPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=CC=C1)O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


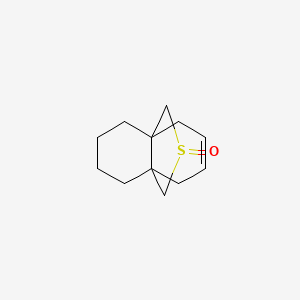
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

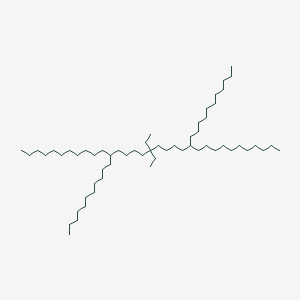

![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
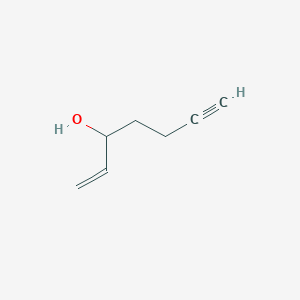
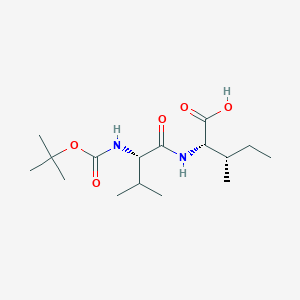
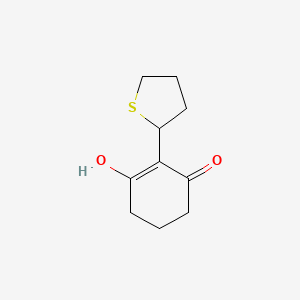
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
